molecular formula C15H19NO4 B8188773 (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid

(2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid

Cat. No.: B8188773
M. Wt: 277.31 g/mol
InChI Key: QQCOVXZKKNSHFI-WCQYABFASA-N
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Description

(2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid: is a chemical compound with the molecular formula C15H21NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group, a methyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The Cbz protecting group can be removed through hydrogenolysis, and the nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Hydrogenolysis of the Cbz group is typically carried out using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving piperidine derivatives.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for neurological disorders.

Industry:

    Material Science: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides stability and protection to the nitrogen atom, allowing the compound to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • trans-1-Cbz-2-ethyl-piperidine-3-carboxylic acid
  • trans-1-Cbz-2-propyl-piperidine-3-carboxylic acid

Uniqueness:

  • Methyl Group: The presence of the methyl group in (2S,3R)-1-Cbz-2-methyl-piperidine-3-carboxylic acid provides unique steric and electronic properties compared to its ethyl and propyl analogs.
  • Cbz Protection: The Cbz group offers a stable protecting group for the nitrogen atom, making it suitable for various synthetic applications.

Properties

IUPAC Name

(2S,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCOVXZKKNSHFI-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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